7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one
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Description
Scientific Research Applications
Chemical Synthesis and Modification
7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one and its derivatives have been explored for their synthetic versatility in organic chemistry. A method has been developed for the selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, indicating the potential for diversified chemical modifications. This process allows for the introduction of various functional groups, highlighting its importance in pharmaceutical research and organic synthesis (Le et al., 2021).
Antitumor Activities
Compounds related to 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one, such as 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, have shown significant antitumor activities. The core structure of these compounds plays a critical role in their activity against transplanted tumors in mice. This research contributes to the understanding of pharmacophoric patterns potentially useful for targeting cancer cells (Hazeldine et al., 2005).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for constructing complex structures based on 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one. One such method involves the synthesis of substituted 8,9,10,11-tetrahydroindolo[1,2-a]quinoxalin-6(5H)-ones through a tandem sequence of Stork enamine alkylation and intramolecular annulation, demonstrating the compound's utility in creating biologically relevant heterocycles (Mamedov et al., 2017).
Biomimetic Hydrogen Source
7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been identified as tunable and regenerable biomimetic hydrogen sources. These compounds were successfully applied in the biomimetic asymmetric hydrogenation of specific substrates, leading to chiral amines with high enantiomeric excess. This application underlines the potential of these compounds in sustainable and green chemistry practices (Chen et al., 2014).
Antiproliferative Agents
Recent studies have synthesized new derivatives of 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one with antiproliferative properties against GPER-expressing breast cancer cells. These compounds, inspired by known antiproliferative agents, showcase the structural scaffold's potential in developing cancer therapeutics. The green synthesis approach used in these studies emphasizes the environmental friendliness of the synthetic process (Carullo et al., 2021).
properties
IUPAC Name |
7-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNRHZBYFDOVFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Cl)NC(=O)C2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.